molecular formula C27H26N2O5S B2906383 4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide CAS No. 500149-61-1

4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Numéro de catalogue B2906383
Numéro CAS: 500149-61-1
Poids moléculaire: 490.57
Clé InChI: LDFMRHYXTGDTQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide, commonly known as BES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BES is a sulfonamide-based compound that has a unique structure and mechanism of action, making it an attractive target for further exploration.

Mécanisme D'action

The mechanism of action of BES involves the inhibition of several key enzymes involved in cancer cell proliferation and survival. Specifically, BES has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a critical role in maintaining the acidic microenvironment that is necessary for tumor growth and invasion. BES has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting these key enzymes, BES disrupts the normal growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
BES has been shown to have several biochemical and physiological effects that contribute to its anticancer activity. For example, BES has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. BES has also been shown to inhibit the activity of several signaling pathways that are critical for cancer cell survival and proliferation, including the Akt/mTOR and ERK pathways. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BES is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, BES has been shown to have relatively low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of BES is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, BES has not yet been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.

Orientations Futures

There are several potential future directions for research on BES. One area of interest is the development of more potent and selective analogs of BES that can be used as therapeutic agents for cancer. Additionally, further research is needed to elucidate the precise mechanisms of action of BES, including its effects on specific signaling pathways and enzymes. Finally, BES has potential applications in other areas of research beyond cancer, such as in the treatment of inflammatory diseases or as a tool for studying the role of CAIX in other physiological processes.

Méthodes De Synthèse

The synthesis of BES involves several steps, including the reaction of 2-nitrobenzoic acid with butylamine and ethylamine to produce the corresponding amides. The amides are then reduced to the corresponding amines, which are subsequently reacted with anthraquinone-2-carboxylic acid to produce BES. The synthesis of BES is a complex process that requires careful optimization of reaction conditions to achieve high yields.

Applications De Recherche Scientifique

BES has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BES has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, BES has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, making it a promising candidate for further development as a cancer therapeutic.

Propriétés

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFMRHYXTGDTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.